1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine
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Overview
Description
1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylpyridin-2-yl group and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylpyridin-2-yl Group: The piperazine ring is then reacted with 3-methylpyridine in the presence of a suitable base such as sodium hydride or potassium carbonate to introduce the 3-methylpyridin-2-yl group.
Introduction of Oxolan-2-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with oxolan-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Industry: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpyridin-2-yl)piperazine: Lacks the oxolan-2-ylmethyl group, making it less complex.
4-(Oxolan-2-ylmethyl)piperazine: Lacks the 3-methylpyridin-2-yl group, resulting in different pharmacological properties.
Uniqueness
1-(3-Methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine is unique due to the presence of both the 3-methylpyridin-2-yl and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-4-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-4-2-6-16-15(13)18-9-7-17(8-10-18)12-14-5-3-11-19-14/h2,4,6,14H,3,5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAKGCAUVZMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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